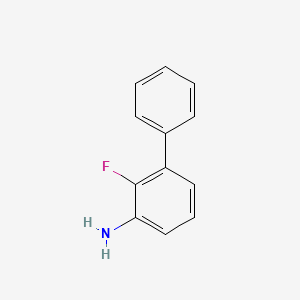

2-Fluoro-3-phenylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H10FN |

|---|---|

Molecular Weight |

187.21 g/mol |

IUPAC Name |

2-fluoro-3-phenylaniline |

InChI |

InChI=1S/C12H10FN/c13-12-10(7-4-8-11(12)14)9-5-2-1-3-6-9/h1-8H,14H2 |

InChI Key |

SKBOXXLOYZPVJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)N)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 3 Phenylaniline and Its Precursors

Strategic Approaches to Fluorinated Aniline (B41778) Core Synthesis

The creation of fluorinated aniline cores relies on two principal strategies: introducing the fluorine atom onto a pre-existing aniline or phenyl ring, or constructing the aromatic ring with the fluorine atom already in place. The choice of strategy often depends on the availability of starting materials, desired regioselectivity, and the compatibility of functional groups.

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a fluorine atom onto an aromatic ring. core.ac.ukmasterorganicchemistry.com This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pubresearchgate.net

Activation Strategies for Fluorine Introduction

For an SNAr reaction to proceed, the aromatic ring must be rendered susceptible to nucleophilic attack. This is typically achieved by the presence of strong electron-withdrawing groups, such as a nitro group (-NO2), which can stabilize the negatively charged intermediate, known as a Meisenheimer complex. core.ac.ukpressbooks.pub The position of these activating groups is crucial; they must be located at the ortho or para positions relative to the leaving group to effectively delocalize the negative charge through resonance. pressbooks.pub

In the context of synthesizing precursors to 2-Fluoro-3-phenylaniline, a common strategy involves starting with a di-substituted benzene (B151609) ring containing a suitable leaving group (like a nitro or chloro group) and an activating group. The phenyl group at the 3-position, while not a strong electron-withdrawing group, can influence the electronic properties of the ring and the regioselectivity of the substitution.

Recent advancements have also explored the use of transition metal catalysis and photoredox catalysis to facilitate nucleophilic aromatic substitution on less activated or even electron-rich aromatic rings. researchgate.netacs.org These methods can expand the scope of SNAr reactions for the synthesis of complex fluorinated anilines.

Reagents and Reaction Conditions for Direct Fluorination

The direct introduction of fluorine via SNAr typically employs a fluoride (B91410) ion source as the nucleophile. Common reagents include:

Potassium Fluoride (KF): Often used in combination with a phase-transfer catalyst, such as a crown ether or a tetraalkylammonium salt, to enhance its solubility and reactivity in organic solvents. acs.org

Cesium Fluoride (CsF): A more reactive but also more expensive alternative to KF. acs.org

Tetrabutylammonium Fluoride (TBAF): A soluble and highly reactive source of fluoride ions. acs.org

The reaction conditions for SNAr fluorination can vary significantly depending on the substrate's reactivity. Highly activated systems may react at or near room temperature, while less activated substrates often require elevated temperatures. acs.orgwhiterose.ac.uk The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) being commonly used to solvate the fluoride ion and facilitate the reaction. whiterose.ac.ukresearchgate.net

| Fluoride Source | Typical Co-reagent/Catalyst | Common Solvents | Temperature Range |

| Potassium Fluoride (KF) | Tetrabutylammonium chloride, Crown ethers | DMSO, Sulfolane | High ( > 130°C) |

| Cesium Fluoride (CsF) | - | DMF, NMP | Moderate to High |

| Tetrabutylammonium Fluoride (TBAF) | - | THF, Acetonitrile | Room Temperature to Moderate |

| Tetramethylammonium Fluoride (Me4NF) | - | Aprotic Solvents | Mild Conditions |

This table summarizes common reagents and conditions for SNAr fluorination.

Mechanistic Investigations of SNAr Pathways

The mechanism of SNAr reactions proceeds through a two-step addition-elimination pathway. core.ac.ukpressbooks.pub In the first, rate-determining step, the nucleophilic fluoride ion attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as the Meisenheimer complex. core.ac.ukpressbooks.pub The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the presence of electron-withdrawing groups at the ortho and/or para positions. pressbooks.pub In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. core.ac.uk

Kinetic studies have provided significant insight into the factors governing SNAr reactions. The nature of the leaving group, the nucleophile, the solvent, and the activating groups all play a significant role in the reaction rate. acs.orgresearchgate.netresearchgate.net For instance, the reactivity order of halogens as leaving groups in SNAr reactions is often F > Cl > Br > I, which is the reverse of their order in SN1 and SN2 reactions. acs.org This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The C-F bond breaking occurs in the second, non-rate-determining step. masterorganicchemistry.com

Electrophilic Fluorination Protocols

Electrophilic fluorination offers an alternative approach to introducing a fluorine atom onto an aromatic ring. This method involves the reaction of an electron-rich aromatic substrate with a reagent that acts as a source of "electrophilic fluorine" (F+). alfa-chemistry.com

Utilization of Electrophilic Fluorinating Reagents

A variety of electrophilic fluorinating reagents have been developed, each with its own reactivity profile and applications. For the synthesis of fluorinated anilines, these reagents can be used to directly fluorinate an aniline derivative or a precursor. Some of the most common electrophilic fluorinating reagents include:

Selectfluor® (F-TEDA-BF4): A commercially available, stable, and versatile N-F reagent that is widely used in organic synthesis. researchgate.netmdpi.com It is known for its high reactivity and is often employed in the fluorination of electron-rich aromatic and heteroaromatic compounds. mdpi.com

N-Fluorobenzenesulfonimide (NFSI): Another powerful and widely used N-F reagent. alfa-chemistry.commdpi.com It is often employed in transition-metal-catalyzed fluorination reactions. beilstein-journals.org

N-Fluoropyridinium salts: The reactivity of these reagents can be tuned by modifying the substituents on the pyridine (B92270) ring. alfa-chemistry.com

The regioselectivity of electrophilic fluorination of anilines is governed by the directing effects of the amino group and any other substituents on the ring. The amino group is a strong ortho-, para-director. Therefore, direct fluorination of a 3-phenylaniline precursor would likely lead to fluorination at the ortho and para positions relative to the amino group. To achieve the desired this compound, a blocking group strategy or a more complex synthetic route might be necessary.

| Reagent | Abbreviation | Typical Substrates |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Electron-rich aromatics, enolates |

| N-Fluorobenzenesulfonimide | NFSI | Aromatic compounds, amides, nitriles |

| N-Fluoropyridinium salts | - | Enol compounds, multi-electron aromatics |

This table presents common electrophilic fluorinating reagents and their typical substrates.

Recent research has also focused on the development of catalytic methods for electrophilic fluorination, often employing transition metals like palladium or silver to facilitate the reaction and control regioselectivity. beilstein-journals.org These methods can offer milder reaction conditions and improved functional group tolerance compared to traditional stoichiometric approaches.

Regioselectivity and Stereocontrol in Electrophilic Fluorination

Electrophilic fluorination is a primary method for introducing fluorine atoms into aromatic systems. The regioselectivity of this reaction is heavily influenced by the electronic properties of the substituents already present on the aniline or precursor ring. In the context of synthesizing fluorinated anilines, the directing effects of the amino group and other substituents are crucial.

Generally, electrophilic fluorinating reagents like Selectfluor® are employed. mdpi.com These reagents contain an electrophilic fluorine atom that is transferred to an electron-rich substrate. alfa-chemistry.com The regioselectivity in the fluorination of aniline derivatives is often dictated by the steric and electronic nature of both the substrate and the fluorinating agent. researchgate.net For instance, the presence of bulky groups can hinder fluorination at adjacent positions, while electron-donating groups activate the ortho and para positions for electrophilic attack. mdpi.comresearchgate.net

Controlling the stereochemistry during fluorination is a significant challenge, particularly when creating chiral centers. Asymmetric fluorination can be achieved using chiral catalysts, which create a chiral environment around the substrate, favoring the attack of the electrophile from a specific face. acs.orgnih.gov For example, metal complexes with chiral ligands can coordinate to the substrate, directing the incoming electrophile to a particular position with high enantioselectivity. acs.org

Key Factors Influencing Regioselectivity and Stereocontrol:

| Factor | Influence |

| Directing Groups | Electron-donating groups (e.g., amino, alkoxy) activate ortho and para positions. Electron-withdrawing groups deactivate the ring and direct meta. |

| Steric Hindrance | Bulky substituents can block access to nearby positions, favoring fluorination at less hindered sites. researchgate.net |

| Fluorinating Reagent | The size and reactivity of the N-F reagent can affect regioselectivity. researchgate.net |

| Catalyst | Chiral Lewis acids or phase-transfer catalysts can induce enantioselectivity by creating a chiral pocket around the substrate. acs.orgnih.gov |

| Reaction Conditions | Solvent, temperature, and additives can influence the outcome of the fluorination reaction. |

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, providing versatile pathways to complex molecules like this compound.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura, Negishi)

Palladium catalysts are widely used due to their high efficiency and functional group tolerance. wikipedia.orgnih.gov

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgresearchgate.net This method is highly valued for its mild reaction conditions and the commercial availability of a wide range of boronic acids. mdpi.comgre.ac.uk For the synthesis of this compound, this could involve coupling a phenylboronic acid derivative with a 2-fluoro-3-haloaniline or vice versa. The choice of ligands, such as phosphines (e.g., PPh₃, SPhos), is critical for the reaction's success, influencing both yield and selectivity. libretexts.orgresearchgate.net

The Negishi coupling reaction couples an organozinc compound with an organic halide or triflate, also catalyzed by a palladium(0) or nickel complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more reactive than their organoboron counterparts, which can be advantageous for less reactive substrates. nih.gov This method offers a convenient route for preparing fluorinated phenylalanine analogues and other complex molecules with high enantioselectivity and acceptable yields. nih.govbeilstein-journals.org The synthesis of this compound via a Negishi coupling could involve reacting a phenylzinc reagent with a 2-fluoro-3-haloaniline.

Comparison of Suzuki-Miyaura and Negishi Couplings:

| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |

| Organometallic Reagent | Organoboron (boronic acids, esters) libretexts.org | Organozinc wikipedia.org |

| Catalyst | Palladium(0) complexes libretexts.org | Palladium(0) or Nickel complexes wikipedia.org |

| Advantages | Mild conditions, stable and commercially available reagents. mdpi.com | High reactivity, good for less reactive substrates. nih.gov |

| Disadvantages | Can be slower for some substrates. | Organozinc reagents can be sensitive to moisture and air. |

Copper-Mediated Coupling Reactions

Copper-mediated coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods, particularly for the formation of C-N and C-O bonds. researchgate.netacs.orgmdpi.com While traditionally requiring harsh conditions, modern protocols often utilize ligands to facilitate the reaction under milder temperatures. mdpi.comrsc.org For the synthesis of precursors to this compound, a copper-catalyzed reaction could be employed to couple an amine with an aryl halide. These reactions are often cost-effective due to the lower price of copper compared to palladium. mdpi.com

Rhodium-Catalyzed Conjugate Addition and Protonation Cascades

Rhodium catalysts are particularly effective in asymmetric conjugate addition reactions. core.ac.ukwiley-vch.de This methodology can be applied to create chiral centers with high enantioselectivity. researchgate.netresearchgate.net For instance, the asymmetric conjugate addition of an arylboronic acid to a dehydroalanine (B155165) derivative, catalyzed by a chiral rhodium complex, can produce chiral functionalized phenylalanines. researchgate.net The reaction proceeds through a cascade of conjugate addition and enantioselective protonation. researchgate.net While not a direct route to this compound itself, this method is crucial for synthesizing chiral precursors. A related synthesis involves the decarbonylation of a precursor using a rhodium catalyst like Rh(PPh₃)₃Cl. nih.govrsc.orgrsc.org

Mechanistic Insights into Catalytic Cycles

The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govsioc-journal.cn

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) intermediate. nih.gov

Transmetalation: The organometallic reagent (R'-M) transfers its organic group to the palladium(II) complex, replacing the halide. nih.gov

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (R-R'), regenerating the palladium(0) catalyst. nih.gov

In rhodium-catalyzed conjugate additions, the catalytic cycle typically involves the formation of an organorhodium species, which then adds to the α,β-unsaturated substrate. wiley-vch.de Subsequent protonation or other quenching steps yield the final product and regenerate the active catalyst. core.ac.uk The specific intermediates and pathways can vary depending on the ligands, substrates, and reaction conditions. wiley-vch.de

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgharvard.edu The strategy relies on a directing metalation group (DMG) on the aromatic ring, which complexes with an organolithium reagent (typically n-BuLi or s-BuLi) and directs deprotonation to the adjacent ortho position. uwindsor.canih.govacs.org The resulting aryllithium species can then be quenched with an electrophile to introduce a new substituent.

For the synthesis of precursors to this compound, a suitable DMG on an aniline or benzene derivative would be used to introduce a fluoro or phenyl group at the desired position. Common DMGs include amides, carbamates, and methoxy (B1213986) groups. organic-chemistry.orguwindsor.ca The choice of the DMG is critical as it influences the efficiency of the metalation and must be easily converted to the desired functionality or removed. nih.gov

Common Directing Metalation Groups:

| Group | Strength |

| -CONR₂ | Strong organic-chemistry.org |

| -OCONEt₂ | Strong nih.gov |

| -OMe | Moderate organic-chemistry.org |

| -F | Moderate organic-chemistry.org |

The DoM process is highly regioselective and allows for the synthesis of polysubstituted aromatic compounds that would be difficult to prepare by other methods. harvard.edu

Directed Metalation Group Selection

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.orgharvard.edu In the context of synthesizing precursors for this compound, the fluorine atom itself can act as a directing group for metalation at the adjacent ortho position. researchgate.net However, in a fluoroaniline (B8554772) substrate, the amino group or a protected amino group often exerts a stronger directing effect than the fluorine atom.

To achieve metalation ortho to the fluorine atom in 2-fluoroaniline (B146934), the directing ability of the amino group must be suppressed. Standard amine protecting groups like tert-butylcarbamate (B1260302) (Boc) or pivaloyl are known to direct metalation ortho to the nitrogen atom. thieme-connect.com A successful strategy involves protecting the amine with a group that negates its directing power, thereby allowing the fluorine to control the site of lithiation. One such effective protecting group is 2,2,5,5-tetramethyl-1-aza-2,5-disila-cyclopentane, also known as "stabase". researchgate.netthieme-connect.comthieme-connect.com Protecting 2-fluoroaniline with stabase directs the metalation specifically to the C3 position, which is ortho to the fluorine atom. This method has been effectively used to prepare 2-fluoro-3-aminophenylboronates, which are key intermediates that can be further elaborated. thieme-connect.comthieme-connect.com The choice of the organolithium base is also crucial, with s-BuLi or t-BuLi often being employed. baranlab.org

Competition experiments have established a hierarchy of directing group ability, with groups like O-carbamates and amides being among the most potent. uwindsor.ca Fluorine is recognized as a potent directing group, particularly when stronger directing groups are absent or their influence is masked. researchgate.net

Subsequent Electrophilic Quenching with Fluorine Sources

Electrophilic fluorination is a primary method for introducing a fluorine atom onto an aromatic ring. wikipedia.org This process involves the reaction of a carbon-centered nucleophile, such as an organometallic species or an electron-rich arene, with an electrophilic fluorine source ("F+"). wikipedia.orgbeilstein-journals.org While elemental fluorine (F₂) is the most fundamental electrophilic fluorinating agent, its high reactivity and lack of selectivity often necessitate the use of more sophisticated reagents. wikipedia.org

A wide array of reagents containing N-F bonds have been developed and are now commonly used due to their stability, safety, and ease of handling. wikipedia.orgresearchgate.net These reagents can be neutral or cationic. Cationic reagents are generally more reactive as the positively charged nitrogen atom enhances the electrophilicity of the fluorine. wikipedia.org

Key electrophilic fluorinating agents include:

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)): A highly stable, soluble, and versatile cationic reagent used extensively in organic synthesis. researchgate.net

N-Fluorobenzenesulfonimide (NFSI) : A neutral reagent that is effective for the fluorination of a wide range of nucleophiles, including stabilized carbanions and electron-rich aromatics. wikipedia.orgbeilstein-journals.org

N-fluoro-o-benzenedisulfonimide (NFOBS) : Another neutral N-F reagent used for electrophilic fluorination. wikipedia.org

Fluoroxytrifluoromethane (CF₃OF) : An O-F reagent that can be more selective for monofluorination compared to some N-F reagents. wikipedia.orggoogle.com

The choice of reagent and reaction conditions allows for the controlled fluorination of various substrates, including anilines and their derivatives. google.com Palladium catalysis can also be employed to facilitate C-H fluorination using these electrophilic sources. beilstein-journals.org

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Type | Common Applications |

|---|---|---|---|

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Cationic N-F | Fluorination of enolates, silyl (B83357) enol ethers, and electron-rich aromatics. researchgate.net |

| N-Fluorobenzenesulfonimide | NFSI | Neutral N-F | Fluorination of carbanions, aromatics, and in palladium-catalyzed reactions. wikipedia.orgbeilstein-journals.org |

| N-fluoro-o-benzenedisulfonimide | NFOBS | Neutral N-F | Fluorination of organometallic reagents and other carbon nucleophiles. wikipedia.org |

Synthesis of Phenyl Moieties and Their Attachment

An alternative retrosynthetic approach involves the formation of the C-C bond between a pre-functionalized fluoroaniline and a phenyl group.

Methods for Introducing the Phenyl Group

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing C-C bonds in modern organic synthesis. rsc.org The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is particularly well-suited for synthesizing biaryl compounds like this compound. uliege.bewikipedia.org

This strategy typically involves the reaction of a halogenated fluoroaniline (e.g., 3-bromo-2-fluoroaniline (B1289246) or 2-fluoro-3-iodoaniline) with a phenylboronic acid or its ester derivative. The reaction is catalyzed by a palladium complex and requires a base. uliege.be A wide range of palladium catalysts and ligands can be employed to optimize the reaction for specific substrates, accommodating various electronic and steric demands. uliege.bemdpi.com In some cases, protection of the aniline's amino group (e.g., as a trifluoroacetamide) can facilitate the cross-coupling step. uliege.be

Table 2: Examples of Suzuki-Miyaura Cross-Coupling for Biphenylamine Synthesis

| Halogenated Aniline | Boronic Acid | Catalyst System | Base | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromo-2,6-dimethylaniline | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | 32% | uliege.be |

| 4-Bromo-2,6-dimethylaniline | 4-Chlorophenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | 51% | uliege.be |

| 4-Bromo-2,6-dimethylaniline | 4-Methoxyphenylboronic acid | [Pd(allyl)Cl]₂ / IMes·HCl | K₃PO₄ | 63% | uliege.be |

| 3-Bromo-2,4,6-trimethylaniline | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | 85% | uliege.be |

This table presents data for the synthesis of substituted biphenylamines, illustrating the general applicability of the Suzuki-Miyaura reaction.

The Friedel-Crafts reaction, a classic method for alkylating and acylating aromatic rings, is generally not effective for the direct arylation of anilines. beilstein-journals.orgdoubtnut.com The primary reason for this limitation is that the amino group (-NH₂) of aniline is a Lewis base, which reacts readily with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. doubtnut.comquora.com This acid-base reaction forms a complex that deactivates the aromatic ring towards electrophilic attack. doubtnut.com

Consequently, attempting a direct Friedel-Crafts reaction on aniline typically results in no alkylated or arylated product on the ring. doubtnut.com To overcome this, the amino group must be modified. One approach is to protect the amine, for example, as an amide. However, the amide group is a deactivating group, which significantly slows down the Friedel-Crafts reaction.

Modern advancements have led to the development of catalytic systems that can achieve the ortho- or para-arylation of anilines, but these often deviate from the classical Friedel-Crafts mechanism. beilstein-journals.orgresearchgate.net For instance, transition metal-catalyzed aza-Friedel-Crafts reactions have been developed for the alkylation of anilines with specific electrophiles under milder conditions. rsc.org However, the direct Friedel-Crafts arylation of an unprotected fluoroaniline to produce this compound remains a significant challenge.

Functional Group Interconversions Leading to Phenyl Group

Functional group interconversion (FGI) is a fundamental concept in organic synthesis where one functional group is converted into another. wikipedia.orgsolubilityofthings.com This strategy can be employed in the synthesis of this compound by first attaching a precursor to the phenyl group and then converting it to the desired phenyl ring in a subsequent step.

For example, a synthetic route could involve the Suzuki coupling of a halogenated fluoroaniline with a boronic acid that is not phenylboronic acid itself, but a derivative that can be later transformed. While direct introduction of the phenyl group is common, an FGI approach could involve:

Coupling with a Cyclohexenyl or Cyclohexadienyl Precursor : A cyclohexene (B86901) or cyclohexadiene derivative could be coupled to the fluoroaniline backbone. Subsequent aromatization via an oxidation reaction would then generate the final phenyl group.

Ring-Closing Metathesis (RCM) followed by Aromatization : A diene could be attached to the aniline precursor, followed by RCM to form a six-membered ring, which is then aromatized.

Transformation of Substituents : A substituted phenyl group could be introduced via cross-coupling, and the substituents could then be removed. For instance, a methoxy-substituted phenyl group could be attached, followed by cleavage of the ether to a phenol, which could then be deoxygenated.

Total Synthesis of this compound and Related Analogues

The total synthesis of this compound and its analogues typically involves the construction of the biaryl scaffold as a key step. This is often achieved through palladium-catalyzed cross-coupling reactions, which allow for the precise formation of the carbon-carbon bond between the two phenyl rings.

The construction of the this compound backbone can be efficiently achieved through a multi-step sequence, with the Suzuki-Miyaura cross-coupling reaction being a cornerstone of this approach. uliege.be A general retrosynthetic analysis points towards the coupling of a suitably substituted aniline derivative with a phenylboronic acid.

A plausible synthetic route would commence with a commercially available and appropriately substituted bromoaniline. For instance, a synthesis could start from a precursor like 2-fluoro-3-bromoaniline. This intermediate would then be subjected to a Suzuki-Miyaura coupling with phenylboronic acid. The optimization of this cross-coupling step is crucial for achieving a high yield. Key parameters for optimization include the choice of palladium catalyst, ligand, base, and solvent system. uliege.be

For example, a typical procedure might involve reacting the bromoaniline with phenylboronic acid in the presence of a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃, along with a phosphine (B1218219) ligand like P(t-Bu)₃ and a base such as sodium carbonate or potassium phosphate. uliege.be The reaction conditions would be carefully tuned to maximize the yield of the desired biphenylamine. uliege.be

The synthesis of related analogues, such as those with different substitution patterns on the phenyl ring, can be accomplished by using appropriately substituted phenylboronic acids in the Suzuki-Miyaura coupling step. uliege.beajrconline.org

Table 1: Exemplary Suzuki-Miyaura Coupling Conditions for the Synthesis of Biphenylamines uliege.be

| Entry | Bromoaniline | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | 4-Bromo-2,6-dimethylaniline | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 32 |

| 2 | 4-Bromo-2,6-dimethylaniline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 95 |

| 3 | N-protected 3-bromo-2,4,6-trimethylaniline | Phenylboronic acid | [Pd(allyl)Cl]₂ / IMes·HCl | K₃PO₄ | Toluene | 63 |

Chemo- and regioselectivity are critical considerations in the synthesis of this compound, particularly when dealing with multiple reactive sites on the aromatic rings.

A key chemoselective transformation is the selective reduction of a nitro group in the presence of other functional groups. For example, in a synthetic route starting from a dinitro-compound, the selective reduction of one nitro group over the other is essential. The use of reagents like iron in acetic acid has been shown to achieve such selectivity. google.com

Regioselectivity is paramount during the core cross-coupling reaction. In a Suzuki-Miyaura coupling, the reaction occurs specifically at the carbon-halogen bond. For instance, in the coupling of 2-fluoro-3-bromoaniline with phenylboronic acid, the palladium catalyst will selectively insert into the C-Br bond over the C-F bond, directing the formation of the biphenyl (B1667301) linkage to the desired position.

Furthermore, in the synthesis of more complex analogues, such as those derived from poly-iodinated benzenes, the Buchwald-Hartwig amination can be highly regioselective. Studies on 5-substituted-1,2,3-triiodobenzene have shown that amination occurs exclusively at the less sterically hindered terminal positions. researchgate.net This principle can be applied to the synthesis of complex aniline derivatives where precise control over the position of amination is required.

In multi-step syntheses of complex molecules like this compound and its analogues, protecting groups play a vital role in masking reactive functional groups to prevent unwanted side reactions. uliege.be The amino group of the aniline moiety is often protected during cross-coupling reactions to improve solubility and prevent catalyst deactivation.

A common protecting group for the aniline nitrogen is the trifluoroacetyl group, which can be introduced by reacting the aniline with trifluoroacetic anhydride. This group is robust enough to withstand the conditions of the Suzuki-Miyaura coupling and can be readily removed under basic conditions after the coupling is complete. uliege.be Another widely used protecting group is the tert-butyloxycarbonyl (Boc) group, which is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be removed under acidic conditions.

Table 2: Common Protecting Groups for Anilines in Cross-Coupling Reactions uliege.be

| Protecting Group | Introduction Reagent | Deprotection Condition |

| Trifluoroacetyl (TFA) | Trifluoroacetic anhydride | Basic hydrolysis (e.g., NaOH) |

| tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA) |

Asymmetric Synthesis and Enantioselective Approaches

The synthesis of chiral analogues of this compound, where chirality may arise from atropisomerism or the presence of a stereocenter in a substituent, employs specialized asymmetric methodologies.

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction. In the context of synthesizing chiral amino acid analogues, which could be derivatives of this compound, chiral auxiliaries like the Schöllkopf bislactim ether have been successfully employed. nih.gov This method involves the alkylation of a chiral glycine (B1666218) equivalent with a suitable electrophile. For instance, a chiral phenylalanine analogue could be synthesized by alkylating the Schöllkopf reagent with a substituted benzyl (B1604629) bromide. nih.gov The diastereoselectivity of this alkylation is typically high, and the chiral auxiliary can be subsequently removed to yield the desired enantiomerically enriched amino acid.

Another class of chiral auxiliaries used in asymmetric synthesis are oxazolidinones, often derived from chiral amino alcohols like norephedrine. nih.gov These can be acylated and then subjected to stereoselective reactions, with the chiral auxiliary directing the approach of the incoming reagent.

Enantioselective catalysis offers a more atom-economical approach to the synthesis of chiral molecules. Chiral transition metal catalysts, particularly those based on palladium and rhodium, have been instrumental in the asymmetric synthesis of a wide range of compounds.

For the synthesis of axially chiral biaryls, which could be analogues of this compound, dynamic kinetic resolution using a chiral catalyst is a powerful strategy. For example, the enantioselective synthesis of 3-arylquinolines has been achieved through the SNAr reaction of 2-fluoro-3-arylquinolines with a nucleophile in the presence of a chiral cinchona-urea catalyst. rsc.org

In the realm of synthesizing chiral amino acid derivatives, asymmetric phase-transfer catalysis has proven effective. Using cinchona alkaloid-derived quaternary ammonium (B1175870) salts as catalysts, the asymmetric α-alkylation of a glycine Schiff base with substituted benzyl bromides can produce a variety of unnatural α-amino acid derivatives in high yield and enantioselectivity. nih.gov

Furthermore, chiral nickel(II) complexes have been utilized for the asymmetric synthesis of fluorinated amino acids. These complexes can template the stereoselective alkylation to produce non-canonical amino acids with high enantiomeric purity. beilstein-journals.org

Diastereoselective Alkylation Methods

The asymmetric synthesis of precursors to fluorinated amino acids, including those with a structure analogous to this compound, often employs diastereoselective alkylation of chiral glycine enolate equivalents. A prominent and versatile strategy involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral auxiliary. beilstein-journals.orgnih.gov This methodology allows for the gram-scale synthesis of a wide array of non-canonical amino acids with high enantiomeric purity. nih.gov

The general approach involves the alkylation of a Ni(II) complex of a glycine Schiff base with a suitable electrophile. For a precursor to this compound, this would conceptually involve a 2-fluoro-3-halobenzyl derivative. The chiral ligand on the Ni(II) complex, often derived from (S)-2-[N-(N'-benzylprolyl)amino]benzophenone or similar structures, effectively shields one face of the glycine enolate, directing the incoming electrophile to the opposite face. beilstein-journals.orgnih.gov This results in a high degree of diastereoselectivity in the formation of the new carbon-carbon bond.

Table 1: Key Features of Diastereoselective Alkylation via Chiral Ni(II) Complexes

| Feature | Description | Reference |

| Chiral Auxiliary | Typically a proline-derived ligand that forms a square planar complex with Ni(II) and a glycine Schiff base. | beilstein-journals.org |

| Stereocontrol | The bulky chiral ligand blocks one face of the complex, leading to highly diastereoselective alkylation on the less sterically hindered face. | mit.edu |

| Substrate Scope | The method is applicable to a broad range of electrophiles, including various substituted benzyl halides, enabling access to diverse phenylalanine analogs. | beilstein-journals.orgresearchgate.net |

| Scalability | The synthesis can be performed on a gram-scale, which is crucial for further applications. | nih.gov |

| Product Isolation | The desired amino acid is liberated from the complex by acidic hydrolysis, and the chiral auxiliary can often be recovered and recycled. | mdpi.com |

While this method has been successfully applied to the synthesis of numerous fluorinated phenylalanine derivatives, its specific application to generate a direct precursor for this compound by alkylation with a 2-fluoro-3-substituted phenyl group has not been explicitly detailed in the reviewed literature. beilstein-journals.orgresearchgate.net However, the robustness and broad substrate scope of the Ni(II) complex methodology suggest its potential as a viable route. beilstein-journals.org

Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a powerful technique for separating racemic mixtures into their constituent enantiomers. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a new, separable compound. rsc.org

For the enantiomeric enrichment of a chiral amine like this compound, acylative kinetic resolution is a common and effective strategy. rsc.org This involves reacting the racemic amine with a chiral acylating agent in the presence of a catalyst. The two enantiomers react at different rates to form diastereomeric amides, allowing for the separation of the unreacted, enantioenriched amine from the newly formed amide. rsc.org While specific protocols for this compound are not widely documented, methods applied to structurally similar fluorinated heterocyclic amines and arylcarboxylic acids provide a framework. rsc.orgrsc.org

A recent study detailed the dynamic kinetic resolution of 2-fluoro-3-arylquinolines, which are structurally analogous to the target compound, using a chiral cinchona-urea catalyst. google.comrsc.org Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution, as it incorporates in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product.

Table 2: Comparison of Kinetic Resolution Approaches

| Technique | Principle | Advantages | Potential Application | Reference |

| Acylative Kinetic Resolution | Differential rates of acylation between enantiomers using a chiral acylating agent. | Well-established, variety of available reagents. | Separation of racemic this compound. | rsc.org |

| Enzymatic Resolution | Use of enzymes (e.g., lipases, proteases) as chiral catalysts to selectively transform one enantiomer. | High enantioselectivity, mild reaction conditions. | Resolution of precursor esters or amides. | rsc.org |

| Dynamic Kinetic Resolution | Kinetic resolution combined with in-situ racemization of the unreacted enantiomer. | Can achieve yields greater than the 50% theoretical maximum of standard KR. | High-yield synthesis of a single enantiomer of this compound. | rsc.org |

The choice of resolving agent, catalyst, and reaction conditions is critical for achieving high enantiomeric excess (e.e.) and yield. For fluorinated amines, reagents such as N-phthaloyl-(S)-amino acyl chlorides have been utilized effectively. rsc.org

Radiosynthesis of Fluorine-18 (B77423) Labeled Analogues for Advanced Tracer Development

The development of positron emission tomography (PET) tracers often involves labeling bioactive molecules with the positron-emitting radionuclide fluorine-18 (¹⁸F). The relatively long half-life of ¹⁸F (109.7 minutes) allows for multi-step syntheses and distribution to imaging centers. universiteitleiden.nl

Nucleophilic [¹⁸F]Fluoride Exchange Reactions

Nucleophilic substitution is the most common method for introducing ¹⁸F into organic molecules due to the high specific activity achievable with cyclotron-produced [¹⁸F]fluoride. lookchem.com The reaction involves the displacement of a good leaving group (e.g., tosylate, mesylate, triflate, or a nitro group) by the [¹⁸F]fluoride ion. nih.gov

For the synthesis of ¹⁸F-labeled aromatic compounds like an analogue of this compound, direct nucleophilic aromatic substitution (SₙAr) is challenging unless the aromatic ring is sufficiently activated by strong electron-withdrawing groups in the ortho or para position to the leaving group. lookchem.com To overcome this limitation, transition-metal-mediated methods have been developed. Copper-mediated radiofluorination of organometallic precursors, such as arylstannanes and aryl boronate esters, has emerged as a powerful technique for labeling electron-rich and neutral aromatic rings. google.commdpi.com This approach has been successfully used to synthesize various ¹⁸F-labeled aromatic amino acids. google.comuniversiteitleiden.nl

The process typically involves:

Azeotropic drying of cyclotron-produced aqueous [¹⁸F]fluoride with an acetonitrile solution containing a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate. lookchem.com

Reaction of the dried [¹⁸F]KF/K₂₂₂ complex with the precursor (e.g., an N-protected boronic ester derivative of 2-amino-3-phenylaniline) in the presence of a copper catalyst, such as Cu(OTf)₂(py)₄. mdpi.com

Subsequent deprotection and purification, typically by high-performance liquid chromatography (HPLC), to yield the final radiotracer. google.com

Table 3: Parameters for Copper-Mediated Nucleophilic ¹⁸F-Radiofluorination

| Parameter | Details | Significance | Reference |

| Precursor | Aryl boronate esters or arylstannanes | Readily synthesized; reactive towards Cu-mediated fluorination. | google.comresearchgate.net |

| Catalyst | Copper(II) triflate pyridine complexes (e.g., Cu(OTf)₂(py)₄) | Facilitates the C-¹⁸F bond formation on the aromatic ring. | mdpi.com |

| Solvent | Polar aprotic solvents like DMF or DMA | Solubilizes reactants and facilitates the nucleophilic attack. | mdpi.com |

| Temperature | Elevated temperatures (e.g., 110-150 °C) | Required to drive the reaction to completion within a short timeframe. | lookchem.commdpi.com |

Electrophilic [¹⁸F]Fluorination Techniques

Electrophilic fluorination utilizes highly reactive fluorinating agents containing ¹⁸F, such as [¹⁸F]F₂ gas or [¹⁸F]acetyl hypofluorite (B1221730) ([¹⁸F]AcOF). rsc.org This method is often employed for labeling electron-rich aromatic rings that are not amenable to nucleophilic attack. lookchem.com A major drawback of electrophilic methods starting from [¹⁸F]F₂ is the co-production of non-radioactive carrier gas (¹⁹F₂), which results in low molar activity of the final product. lookchem.com Furthermore, the theoretical maximum radiochemical yield is limited to 50% because only one fluorine atom in the F₂ molecule is the ¹⁸F isotope.

Despite these limitations, electrophilic fluorination has been instrumental in the synthesis of important radiotracers like 6-[¹⁸F]fluoro-L-DOPA. The regioselectivity of electrophilic aromatic substitution can be poor, often leading to a mixture of isomers that require careful purification. rsc.org

To address the issue of low molar activity, methods have been developed to generate electrophilic fluorinating reagents from no-carrier-added nucleophilic [¹⁸F]fluoride. One such approach involves the synthesis of a palladium(IV)-[¹⁸F]fluoride complex that acts as an electrophilic fluorinating agent, enabling the late-stage fluorination of complex molecules. rsc.orgnih.gov

Precursor Design and Synthesis for Radiolabeling

The success of any radiosynthesis heavily relies on the design and availability of a suitable precursor molecule. For nucleophilic radiofluorination, the precursor must contain a good leaving group positioned at the site of fluorination. For SₙAr reactions, this often involves nitro or trialkylammonium triflate groups. For copper-mediated reactions, precursors are typically organometallic compounds like boronic esters (Bpin) or stannanes (SnMe₃). google.commdpi.com These precursors are often synthesized in multi-step sequences and require protecting groups (e.g., Boc, Fmoc) on reactive functionalities like amines to ensure compatibility with the labeling conditions. google.com

For electrophilic fluorination, the precursor is the unlabeled molecule itself or a derivative with enhanced reactivity towards the electrophilic fluorinating agent, such as an organometallic precursor for fluorodemetallation reactions. The design must consider the directing effects of existing substituents on the aromatic ring to achieve the desired regioselectivity.

Automated Radiosynthesis Module Development

To ensure safety, reproducibility, and compliance with current Good Manufacturing Practice (cGMP) guidelines, the radiosynthesis of PET tracers is almost exclusively performed on automated synthesis modules. beilstein-journals.orgnih.gov These modules are computer-controlled systems that handle the entire process, from the delivery of the cyclotron-produced radionuclide to the final formulation of the radiopharmaceutical in a shielded "hot cell".

Commercially available synthesizers like the Trasis AllinOne or GE TRACERlab series are designed to be versatile and can be programmed for complex, multi-step syntheses. They can accommodate various reaction conditions, including heating, cooling, and multiple purification steps (e.g., solid-phase extraction (SPE) and semi-preparative HPLC). beilstein-journals.org The use of pre-packaged, single-use cassettes and reagent kits simplifies routine production and minimizes the risk of cross-contamination. nih.gov The development of an automated synthesis protocol is a critical step in translating a novel radiotracer from the research laboratory to clinical application. google.com

Reaction Mechanisms and Chemical Reactivity of 2 Fluoro 3 Phenylaniline

Influence of Fluorine on Aromatic Amine Reactivity

The presence of a fluorine atom on the aromatic ring introduces a unique set of electronic and steric effects that significantly modulate the reactivity of the aniline (B41778) moiety.

The fluorine atom exerts two primary electronic effects on the aromatic ring: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). libretexts.org The high electronegativity of fluorine polarizes the carbon-fluorine bond, leading to a decrease in electron density on the attached carbon atom and, to a lesser extent, on the rest of the ring. nih.gov

The interplay of these effects can be quantified using Hammett substituent constants (σ), which provide a measure of the electronic influence of a substituent on the reactivity of a benzene (B151609) derivative. researchgate.netlibretexts.org

| Substituent | σmeta | σpara |

|---|---|---|

| -F | 0.34 | 0.06 |

| -C6H5 | 0.06 | -0.01 |

| -NH2 | -0.16 | -0.66 |

Data sourced from established chemical literature. The values for the phenyl and amino groups are provided for context and comparison.

The basicity of an aromatic amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Electron-withdrawing groups on the aromatic ring decrease the electron density on the nitrogen, thereby reducing its basicity. quora.compharmaguideline.com In 2-Fluoro-3-phenylaniline, the electron-withdrawing inductive effect of the fluorine atom is expected to decrease the basicity of the amino group compared to aniline. masterorganicchemistry.com

The phenyl group, depending on its position, can also influence basicity. In the meta position relative to the amino group, its effect is primarily weakly electron-withdrawing through induction.

Nucleophilicity, the ability of the amine to act as a nucleophile, generally correlates with basicity. masterorganicchemistry.com Therefore, the reduced electron density on the nitrogen of this compound is expected to result in lower nucleophilicity compared to aniline.

| Compound | pKa of Conjugate Acid |

|---|---|

| Aniline | 4.6 |

| 4-Fluoroaniline | 4.65 |

| 3-Fluoroaniline | 3.59 |

| 2-Fluoroaniline (B146934) | 3.2 |

| 2-Aminobiphenyl (B1664054) | ~4.0 (Estimated) |

| This compound | Estimated < 4.0 |

Stereoelectronic effects, which involve the influence of orbital alignment on molecular properties, play a role in the reactivity of this compound. The presence of a bulky phenyl group ortho to the amino group can lead to steric hindrance, potentially affecting the approach of reagents.

Furthermore, the ortho-substituted biphenyl (B1667301) system can exhibit atropisomerism, a phenomenon where rotation around the single bond connecting the two phenyl rings is restricted. slideshare.netpharmaguideline.com This restricted rotation can lead to the existence of stable, non-interconvertible rotational isomers (atropisomers). The barrier to rotation is influenced by the size of the ortho substituents. nih.gov While a single ortho-substituent may not always lead to stable atropisomers at room temperature, it can influence the preferred conformation of the molecule and thus its reactivity. nih.gov In the case of this compound, the interaction between the amino and fluoro groups on one ring and the ortho hydrogens on the other phenyl ring will determine the dihedral angle between the two aromatic rings.

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution is a fundamental reaction of aromatic compounds, and the regioselectivity and rate of this reaction in this compound are dictated by the combined influence of the amino, fluoro, and phenyl substituents. lumenlearning.com

The directing effect of a substituent in an EAS reaction determines the position at which the incoming electrophile will attack the aromatic ring. Substituents are broadly classified as either ortho,para-directing or meta-directing.

Amino Group (-NH₂): The amino group is a powerful activating and ortho,para-directing group due to its strong +R effect. fiveable.me

Fluorine Atom (-F): The fluorine atom is a deactivating but ortho,para-directing group. Its -I effect deactivates the ring, but its +R effect directs incoming electrophiles to the ortho and para positions. libretexts.org

Phenyl Group (-C₆H₅): The phenyl group is a weakly activating and ortho,para-directing group.

In this compound, the directing effects of these three substituents must be considered in concert. The amino group is the most powerful activating and directing group. Therefore, electrophilic substitution is most likely to be directed by the amino group to the positions ortho and para to it. The available positions are C4 and C6.

The fluorine atom at C2 will deactivate the ring, and its ortho,para-directing effect would reinforce substitution at C4 (para to -F) and C6 (ortho to -F). The phenyl group at C3 is meta to the incoming electrophile at C6 and will have a minor influence on this position.

Considering the powerful directing effect of the amino group, the primary products of electrophilic aromatic substitution on this compound are expected to be the 4-substituted and 6-substituted derivatives. Steric hindrance from the adjacent phenyl group might slightly disfavor substitution at the C4 position compared to the C6 position.

The rate of an electrophilic aromatic substitution reaction is determined by the electron density of the aromatic ring. youtube.com Activating groups increase the reaction rate by donating electron density to the ring, while deactivating groups decrease the rate by withdrawing electron density. youtube.com

Amino Group (-NH₂): As a strong activating group, the amino group significantly increases the rate of EAS compared to benzene.

Fluorine Atom (-F): As a deactivating group, the fluorine atom decreases the rate of EAS.

Phenyl Group (-C₆H₅): As a weakly activating group, the phenyl group slightly increases the rate of EAS.

| Substituent in C6H5-X | Relative Rate of Nitration (Benzene = 1) |

|---|---|

| -H | 1 |

| -F | 0.15 |

| -C6H5 | ~10 |

| -NH2 | 1 x 106 |

| This compound | Estimated > 1 |

Note: The relative rate for this compound is a qualitative estimation based on the combined electronic effects of its substituents. The powerful activating nature of the amino group is expected to result in a rate faster than that of benzene, despite the deactivating fluorine.

Nucleophilic Reactions Involving the Amine Functionality

The primary amine group in this compound is a key center for nucleophilic reactions. The lone pair of electrons on the nitrogen atom allows it to attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Acylation and Alkylation Reactions

The amine group of this compound readily undergoes acylation and alkylation. In acylation reactions, an acyl group is introduced to the nitrogen atom, typically through reaction with acyl chlorides or anhydrides, to form an amide. For instance, the reaction with acetyl chloride in the presence of a base would yield N-(2-fluoro-[1,1'-biphenyl]-3-yl)acetamide.

Alkylation involves the introduction of an alkyl group to the amine. This can be achieved by reacting this compound with alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile. The presence of the electron-withdrawing fluorine atom ortho to the amine group slightly reduces its nucleophilicity compared to aniline, but these reactions still proceed under standard conditions. The degree of alkylation can be controlled by the stoichiometry of the reactants.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | Amide |

| Alkylation | Methyl iodide | Alkylated amine |

Condensation Reactions for Imine Formation

This compound, as a primary amine, can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The reaction is reversible and the equilibrium can be driven towards the imine product by removing water from the reaction mixture. libretexts.org

The general mechanism for imine formation involves two key stages: the formation of a carbinolamine intermediate and its subsequent dehydration to the imine. libretexts.org The pH of the reaction is crucial; it must be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate its departure as water, but not so acidic that it protonates the amine nucleophile, rendering it unreactive. libretexts.org

Reactivity of the Phenyl Substituent

The this compound molecule contains two phenyl rings, each with its own reactivity profile influenced by the attached substituents.

Reactions at the Phenyl Ring

Both phenyl rings in this compound can undergo electrophilic aromatic substitution. The directing effects of the substituents on each ring determine the position of substitution.

Ring A (substituted with -NH2 and -F): The amine group (-NH2) is a powerful activating and ortho-, para-directing group due to its strong +M (mesomeric) effect. The fluorine atom is deactivating due to its -I (inductive) effect but is also ortho-, para-directing due to its +M effect. When both are present, the powerful activating effect of the amine group dominates, directing incoming electrophiles primarily to the positions para and ortho to it (positions 5 and 1, respectively). Steric hindrance from the adjacent phenyl group and the fluorine atom may influence the regioselectivity.

Ring B (the unsubstituted phenyl group): This ring is activated by the substituted aniline ring attached to it and will also undergo electrophilic aromatic substitution, with substitution occurring at the ortho and para positions.

Effects of Ortho-Fluorine on Phenyl Reactivity

The fluorine atom at the ortho position to the amine group has several significant effects on the reactivity of that phenyl ring.

Inductive Effect (-I): Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect deactivates the aromatic ring towards electrophilic attack, making it less reactive than aniline itself. nih.gov

Mesomeric Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic ring, which opposes the inductive effect and directs incoming electrophiles to the ortho and para positions.

Steric Hindrance: The presence of the fluorine atom provides steric hindrance around the amine group and the adjacent positions on the ring, which can influence the regioselectivity of reactions.

Ortho-directing in Metalation: Fluorine can act as an ortho-directing group in metalation reactions, facilitating the removal of a proton from the adjacent position by a strong base. semanticscholar.org

| Effect of Ortho-Fluorine | Description | Impact on Reactivity |

| Inductive Effect (-I) | Electron withdrawal from the ring | Deactivates the ring towards electrophilic substitution |

| Mesomeric Effect (+M) | Electron donation to the ring | Ortho-, para-directing for electrophilic substitution |

| Steric Hindrance | Physical blocking of adjacent sites | Can influence regioselectivity of reactions |

Computational Studies on Reaction Pathways

While specific computational studies on the reaction pathways of this compound are not extensively documented in publicly available literature, computational chemistry provides powerful tools to investigate its reactivity. Methods such as Density Functional Theory (DFT) can be employed to model the electronic structure and predict the outcomes of various reactions. nih.gov

Such studies could provide valuable insights into:

The preferred sites for electrophilic and nucleophilic attack by calculating molecular electrostatic potentials and frontier molecular orbitals (HOMO and LUMO). science.gov

The transition state energies for different reaction pathways, allowing for the prediction of reaction kinetics and the most favorable reaction mechanisms.

The relative stabilities of different conformations of the molecule and its reaction intermediates. nih.gov

The influence of the ortho-fluorine substituent on the geometry and electronic properties of the molecule, thereby rationalizing its observed reactivity. nih.gov

Computational analyses of related molecules, such as fluorinated phenylalanines, have been used to understand conformational preferences and spectroscopic properties, demonstrating the utility of these methods for complex aromatic systems. nih.gov

Transition State Analysis and Energy Barriers

No published data is available.

Elucidation of Reaction Intermediates

No published data is available.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For 2-Fluoro-3-phenylaniline, DFT calculations are employed to determine its geometric and electronic properties with high precision. These calculations typically use a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve the Schrödinger equation in an approximate but highly effective manner. researchgate.netaip.org

Molecular orbital analysis is fundamental to understanding the electronic behavior of a compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and the energy of its lowest-energy electronic excitation. schrodinger.comlew.ro A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and can be easily excited. emerginginvestigators.orgnih.gov For this compound, the presence of the electron-withdrawing fluorine atom and the π-system of the phenyl group are expected to significantly influence the energies of these orbitals. nih.gov DFT calculations provide precise values for these energies and the resulting energy gap.

Illustrative Data Table for HOMO-LUMO Analysis

This table presents representative data that would be generated from a DFT calculation for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Note: These values are hypothetical and serve to demonstrate the typical output of such a computational analysis.

Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to explain and predict the outcomes of chemical reactions, particularly pericyclic reactions and interactions between nucleophiles and electrophiles. wikipedia.orglibretexts.org According to FMO theory, chemical reactivity is governed by the interaction between the HOMO of one molecule and the LUMO of another. imperial.ac.uk For this compound, FMO analysis can predict its behavior in various chemical transformations. The theory helps in understanding reaction mechanisms by examining the symmetry and energy of the frontier orbitals. wikipedia.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org The MEP map plots the electrostatic potential onto the electron density surface of the molecule. nepjol.info Different colors are used to represent different values of the electrostatic potential: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. libretexts.org

For this compound, the MEP surface would likely show a region of negative potential around the highly electronegative fluorine atom and the nitrogen atom of the amine group, indicating these as potential sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the amine group would exhibit positive potential. acs.org

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. chemrxiv.org

Global Reactivity Descriptors are calculated from the energies of the HOMO and LUMO and apply to the molecule as a whole. mdpi.com These include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating high reactivity.

Electrophilicity Index (ω): A measure of the ability to accept electrons. mdpi.com

Local Reactivity Descriptors , such as the Fukui function (f(r)) , identify the most reactive sites within a molecule. researchgate.net The Fukui function indicates the change in electron density at a specific point when an electron is added to or removed from the system, thus highlighting the regions most susceptible to nucleophilic (f+), electrophilic (f-), or radical (f0) attack. rsc.org For this compound, these descriptors would pinpoint which atoms on the aromatic rings and the amine group are most likely to participate in reactions.

DFT calculations are highly effective in predicting various spectroscopic parameters, providing valuable data that can be used to interpret and verify experimental results. acs.org By computing properties like vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. mpg.de Comparing the calculated spectrum with an experimental one helps in the assignment of vibrational modes to specific molecular motions. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the structural elucidation of the molecule. liverpool.ac.uk The accuracy of these predictions serves as a validation of the computed molecular geometry and electronic structure. acs.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. The molecule possesses conformational freedom due to the rotation around the single bond connecting the two phenyl rings and the C-N bond.

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers (energy minima) and the energy barriers between them. rsc.org Computational methods can determine the relative energies of different spatial arrangements, revealing the most likely structures the molecule will adopt. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. peerj.com By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's vibrations, rotations, and conformational changes at a given temperature. researchgate.net These simulations are invaluable for understanding how the molecule behaves in different environments, such as in solution, and how it interacts with other molecules. Force fields tailored for fluorinated compounds can be used to improve the accuracy of these simulations. biorxiv.org

Investigation of Rotational Profiles and Torsional Barriers

The conformational landscape of molecules like this compound is influenced by the rotational barriers around single bonds. Computational methods, such as density functional theory (DFT) and ab initio calculations, are employed to investigate these rotational profiles and determine the energy barriers between different conformations. researchgate.net For instance, studies on similar fluorinated aromatic compounds have demonstrated the significant impact of fluorine substitution on conformational preferences and rotational energy barriers. nih.govacs.org

The rotation around the C-N bond and the C-C bond connecting the two phenyl rings are of particular interest. The fluorine atom at the 2-position and the phenyl group at the 3-position of the aniline (B41778) ring introduce steric and electronic effects that dictate the most stable conformations. The torsional or dihedral angles, which define the relative orientation of the substituents, are key parameters in these investigations. acs.org

The following table summarizes typical computational parameters used in the study of rotational barriers for similar molecules.

| Computational Method | Basis Set | Parameter Investigated | Typical Findings |

| Density Functional Theory (B3LYP) | cc-pVTZ | Torsional energy profiles | Identification of stable conformers and transition states. beilstein-journals.org |

| Møller-Plesset perturbation theory (MP2) | cc-pVTZ | Single-point energies | Accurate energy calculations for different conformations. nih.govacs.org |

| Hartree-Fock (HF) | 6-311+G** | Conformational analysis | Determination of equilibrium geometries and relative stabilities. researchgate.net |

These computational investigations provide a detailed picture of the conformational flexibility and the energy landscape of this compound, which is crucial for understanding its interactions and reactivity.

Intermolecular Interactions and Self-Assembly Mechanisms

The presence of a fluorine atom and a phenyl group in this compound gives rise to a variety of non-covalent interactions that can drive self-assembly processes. These interactions include hydrogen bonding, π-π stacking, and fluorous interactions. researchgate.netrsc.org Phenylalanine and its derivatives are well-known for their ability to self-assemble into nanostructures, a process driven by a combination of hydrophobic and π-π stacking interactions between the aromatic rings. researchgate.netnih.gov

The introduction of fluorine can significantly modulate these interactions. The high electronegativity of fluorine can alter the electron distribution of the aromatic ring, potentially creating a "π-hole" that can interact favorably with electron-rich regions of other molecules. nih.govcsic.es This alteration of the electronic properties can influence the nature of π-π stacking interactions. Furthermore, the hydrophobic nature of the C-F bond can lead to "fluorous effects," where fluorinated segments of molecules preferentially associate with each other. researchgate.netrsc.org

Computational studies on fluorinated phenylalanine derivatives have highlighted the importance of these interactions in their self-assembly into fibrils and hydrogels. researchgate.netrsc.orgacs.org Molecular dynamics simulations can be used to model the aggregation process and identify the key intermolecular contacts that stabilize the resulting nanostructures. researchgate.net These simulations can reveal how molecules like this compound might arrange themselves in a condensed phase, providing insights into potential crystal packing or the formation of larger aggregates in solution.

The following table outlines the key intermolecular interactions and their potential role in the self-assembly of this compound.

| Interaction Type | Description | Potential Role in Self-Assembly |

| Hydrogen Bonding | Interaction between the amine group (donor) and the fluorine or another electronegative atom (acceptor). | Directing the initial association of molecules and contributing to the stability of the assembled structure. |

| π-π Stacking | Attractive, noncovalent interactions between the aromatic rings. | A primary driving force for the aggregation of aromatic molecules, leading to the formation of ordered structures. nih.gov |

| Fluorous Interactions | The tendency of highly fluorinated compounds to segregate from non-fluorinated hydrocarbons. | Can promote the association of fluorinated molecules in specific orientations. researchgate.netrsc.org |

| π-Hole Interactions | Interaction between an electron-deficient region on the face of the fluorinated phenyl ring and an electron-rich species. | Can influence the geometry and strength of intermolecular binding. nih.govcsic.es |

Solvent Effects on Conformation and Reactivity

The surrounding solvent can have a profound impact on the conformational preferences and reactivity of a molecule. acs.org For this compound, the polarity of the solvent can influence the stability of different conformers by preferentially solvating more polar or non-polar regions of the molecule. For instance, in polar solvents, conformations with a larger dipole moment may be stabilized. researchgate.net

Solvent can also directly participate in reactions or alter the energy of transition states, thereby affecting reaction rates. acs.org Studies on related compounds have shown that solvent effects can be significant. For example, the dynamics of phenylalanine side chains within proteins are influenced by hydration, with interactions with water facilitating certain motions. nih.gov Similarly, the self-assembly of phenylalanine derivatives can be triggered or modified by the solvent environment. nih.govacs.org

Computational models can incorporate solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the simulation. These models can predict how the conformational equilibrium and reaction barriers of this compound might change in different solvent environments. For example, the use of a polarizable continuum model (PCM) is a common implicit solvent approach. The table below summarizes the potential influence of different solvent types.

| Solvent Type | Potential Effect on Conformation | Potential Effect on Reactivity |

| Polar Protic (e.g., water, ethanol) | Can form hydrogen bonds with the amine and fluorine, potentially stabilizing more extended conformations. | Can act as a proton donor or acceptor, influencing reaction mechanisms. |

| Polar Aprotic (e.g., DMSO, acetonitrile) | Can stabilize polar conformers through dipole-dipole interactions. | Can affect the rates of reactions involving charged intermediates or transition states. |

| Non-polar (e.g., hexane, toluene) | May favor more compact conformations to minimize unfavorable interactions with the solvent. | Generally has a smaller effect on reactivity compared to polar solvents, unless the reactants themselves are highly non-polar. |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Development of Predictive Models for Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. echemcom.com For a compound like this compound, QSAR/QSPR models could be developed to predict properties such as its binding affinity to a particular receptor, its toxicity, or its solubility. nih.govresearchgate.net

The development of these models involves several steps. First, a dataset of molecules with known activities or properties is compiled. Then, molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These descriptors can encode information about the molecule's topology, geometry, and electronic properties. echemcom.com Finally, a mathematical model is built to correlate the descriptors with the observed activity or property.

For derivatives of this compound, descriptors could include:

Topological indices: Which describe the connectivity of the atoms in the molecule. echemcom.com

Quantum chemical descriptors: Such as HOMO and LUMO energies, which relate to the molecule's electronic properties. researchgate.net

Steric parameters: That quantify the size and shape of the molecule.

The following table provides examples of descriptor classes and the properties they can help predict.

| Descriptor Class | Examples | Predicted Property |

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Reactivity, binding affinity |

| Steric | Molecular volume, surface area, shape indices | Receptor binding, membrane permeability |

| Hydrophobic | LogP (partition coefficient) | Solubility, bioavailability |

| Topological | Wiener index, Randic index | Various physicochemical properties echemcom.com |

These predictive models can be valuable in the early stages of drug discovery or materials science for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing. mdpi.com

Correlation of Electronic Structure with Reactivity

The electronic structure of a molecule is fundamental to its reactivity. For this compound, the distribution of electrons within the molecule, as influenced by the fluorine atom and the phenyl group, will determine its behavior in chemical reactions. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group through induction. nih.gov The phenyl group can act as either an electron-donating or electron-withdrawing group depending on the nature of the reaction.

Computational chemistry provides tools to analyze the electronic structure in detail. The molecular electrostatic potential (MESP), for instance, can identify electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively. acs.org The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also crucial. A low HOMO-LUMO energy gap is often associated with higher reactivity. researchgate.net

The Hammett equation is a classic example of a linear free-energy relationship that correlates the electronic effects of substituents on the reactivity of aromatic compounds. libretexts.org The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) measures the sensitivity of a particular reaction to these effects. While the standard Hammett equation applies to meta and para substituents, its principles can be extended to understand the electronic influence of the fluorine and phenyl groups in this compound.

The table below outlines key electronic structure parameters and their correlation with reactivity.

| Electronic Parameter | Description | Correlation with Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher HOMO energy indicates a greater tendency to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower LUMO energy indicates a greater tendency to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. researchgate.net |

| Molecular Electrostatic Potential (MESP) | The potential experienced by a positive point charge at a particular location near a molecule. | Negative MESP regions are susceptible to electrophilic attack, while positive regions are prone to nucleophilic attack. acs.org |